Cas no 201338-08-1 (Benzene, 1-(1,1-dimethylethyl)-4-[2-(4-ethenylphenyl)ethenyl]-)

Benzene, 1-(1,1-dimethylethyl)-4-[2-(4-ethenylphenyl)ethenyl]- structure
201338-08-1 structure
Product name:Benzene, 1-(1,1-dimethylethyl)-4-[2-(4-ethenylphenyl)ethenyl]-
CAS No:201338-08-1
MF:C20H22
MW:262.38868
CID:1392074
PubChem ID:71358551

Benzene, 1-(1,1-dimethylethyl)-4-[2-(4-ethenylphenyl)ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1,1-dimethylethyl)-4-[2-(4-ethenylphenyl)ethenyl]-
    • 1-tert-butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene
    • 201338-08-1
    • DTXSID80782554
    • Inchi: InChI=1S/C20H22/c1-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(2,3)4/h5-15H,1H2,2-4H3
    • InChI Key: PESDBBZNDNEWBI-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=C

Computed Properties

  • Exact Mass: 262.17226
  • Monoisotopic Mass: 262.172150702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 6.6

Experimental Properties

  • PSA: 0

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